2-Chloro-4-fluoro-5-(trifluoromethyl)aniline
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Overview
Description
2-Chloro-4-fluoro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4ClF4N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the nitration of 2-chloro-4-fluoro-5-(trifluoromethyl)benzene followed by reduction to yield the desired aniline derivative . Another approach involves the direct amination of 2-chloro-4-fluoro-5-(trifluoromethyl)nitrobenzene under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized to form corresponding nitro compounds or reduced to form amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-4-fluoro-5-(trifluoromethyl)aniline has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: Used in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)aniline depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 4-Chloro-2-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)aniline
Uniqueness
2-Chloro-4-fluoro-5-(trifluoromethyl)aniline is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHMPPLIGCOKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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